Lipophilicity (LogP) Elevation Relative to Unsubstituted N-Methylbenzenesulfonamide
3-Ethoxy-N-methylbenzenesulfonamide exhibits a computed octanol–water partition coefficient (LogP) of 1.3, compared to 0.9–0.92 for the unsubstituted parent compound N-methylbenzenesulfonamide (CAS 5183-78-8) [1][2]. This represents a 1.4-fold higher LogP value, corresponding to approximately a 2.5-fold increase in the octanol–water partition coefficient (P). The increased lipophilicity is attributable to the ethoxy substituent at the meta position, which adds hydrophobic surface area without introducing strong hydrogen-bond donor capacity. This moderate LogP shift places the 3-ethoxy derivative in a more favorable range for membrane permeability in cell-based assays while retaining aqueous solubility adequate for biochemical screening.
| Evidence Dimension | Octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.3 (computed, molaid.com) |
| Comparator Or Baseline | N-Methylbenzenesulfonamide: LogP = 0.9 (molaid.com); LogP = 0.92 (sielc.com) |
| Quantified Difference | ΔLogP ≈ +0.38 to +0.40; estimated 2.5-fold increase in P (octanol–water partition coefficient) |
| Conditions | Computed LogP values from different algorithmic sources; experimental shake-flask LogP not available for this specific compound |
Why This Matters
A +0.4 LogP shift is within the range considered meaningful for modulating cellular permeability and tissue distribution in early-stage drug discovery, making the 3-ethoxy derivative a more lipophilic alternative to the parent scaffold without adding substantial molecular weight.
- [1] molaid.com. 3-Ethoxy-N-methylbenzenesulfonamide | 627487-08-5. Computed Properties: Octanol/Water Partition Coefficient (LogP): 1.3. View Source
- [2] molaid.com. N-Methylbenzenesulfonamide | 5183-78-8. Octanol/Water Partition Coefficient (LogP): 0.9. sielc.com: LogP 0.92. View Source
